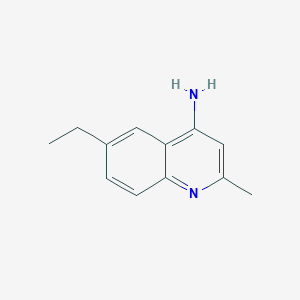

4-Amino-6-ethyl-2-methylquinoline

Description

Structure

3D Structure

Properties

CAS No. |

948293-17-2 |

|---|---|

Molecular Formula |

C12H14N2 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

6-ethyl-2-methylquinolin-4-amine |

InChI |

InChI=1S/C12H14N2/c1-3-9-4-5-12-10(7-9)11(13)6-8(2)14-12/h4-7H,3H2,1-2H3,(H2,13,14) |

InChI Key |

JOIAGNLOWNFMRY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C(N=C2C=C1)C)N |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 4 Amino 6 Ethyl 2 Methylquinoline

Reactions of the Quinoline (B57606) Nitrogen Heterocycle

The quinoline ring system is a crucial scaffold in numerous biologically active compounds. acs.orgmdpi.comnih.gov Its reactivity is influenced by the presence of the nitrogen atom and various substituents.

Electrophilic Aromatic Substitution on the Quinoline Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org In substituted quinolines, the position of substitution is directed by the electronic properties of the existing substituents. wikipedia.orgmasterorganicchemistry.com Activating groups donate electron density to the ring, stabilizing the cationic intermediate and increasing the reaction rate, while deactivating groups withdraw electron density, slowing the reaction. wikipedia.org

For 4-Amino-6-ethyl-2-methylquinoline, the amino group at C-4 and the ethyl group at C-6 are activating, while the methyl group at C-2 is also considered activating. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. The nitrogen atom in the quinoline ring is a deactivating feature, making the pyridine (B92270) ring less reactive towards electrophiles than the benzene (B151609) ring. Therefore, electrophilic substitution is generally expected to occur on the benzene ring at positions C-5, C-7, and C-8.

Regioselective Functionalization at Unsubstituted Positions (e.g., C-5, C-7, C-8)

The selective functionalization of specific C-H bonds in quinolines is a significant area of research, often employing transition metal catalysis. acs.orgmdpi.comnih.gov The regioselectivity of these reactions can be controlled by various factors, including the choice of catalyst, directing groups, and reaction conditions. rsc.org

C-5 Halogenation: A metal-free method for the regioselective halogenation of 8-substituted quinolines at the C-5 position has been developed. rsc.org This reaction uses trihaloisocyanuric acid as the halogen source and proceeds at room temperature with high functional group tolerance. rsc.org

C-5 and C-8 Functionalization: Regiodivergent C-5 and C-8 perfluoroalkylation of quinoline derivatives can be achieved under metal-free, photosensitizer-free, and oxidant-free conditions using visible light. researchgate.net Additionally, copper-catalyzed C-5 selenylation of 8-aminoquinolines has been reported to proceed with excellent regioselectivity. researchgate.net

C-8 Arylation: Palladium-catalyzed C-H arylation of quinoline N-oxides has been shown to proceed with high selectivity at the C-8 position. acs.org This is unusual as palladium catalysis typically favors C-2 functionalization. acs.org The selectivity is influenced by electronic, steric, and solvation effects. acs.org

Reactivity of the 4-Amino Functional Group

The 4-amino group is a key functional group that significantly influences the chemical properties and biological activity of the quinoline scaffold. nih.govwikipedia.orgyoutube.com

Amine Derivatization Reactions (e.g., Acylation, Alkylation)

The amino group at the 4-position of the quinoline ring can readily undergo various derivatization reactions.

Acylation: The 4-amino group can be acylated to form amides. This is a common strategy in medicinal chemistry to modify the properties of the parent compound.

Alkylation: Alkylation of the 4-amino group can lead to the formation of secondary and tertiary amines. nih.govacs.org For instance, reductive alkylation of N1-(7-chloro-quinolin-4-yl)-propane-1,3-diamine with various aldehydes produces a range of side-chain substituted 4-aminoquinolines. nih.gov These reactions often involve the formation of an imine intermediate followed by reduction.

Condensation Reactions to Form Imines and Related Conjugates

The 4-amino group can participate in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comorganic-chemistry.org This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com The formation of imines is a versatile method for creating new C=N bonds and synthesizing a variety of heterocyclic compounds. organic-chemistry.orgnih.gov

Role of the Amino Group in Ring Transformations

The 4-amino group can play a significant role in more complex ring transformation reactions. While specific examples for this compound are not detailed in the provided search results, the amino group's nucleophilicity and its ability to direct reactions can be instrumental in various synthetic strategies for constructing more complex heterocyclic systems. For example, the amino group can act as a nucleophile in intramolecular cyclization reactions to form new rings.

Transformations at the 2-Methyl Group

The methyl group at the 2-position of the quinoline ring is activated by the adjacent nitrogen atom, making it susceptible to a range of chemical modifications.

The oxidation of the 2-methyl group in quinoline derivatives to formyl or carboxylic acid functionalities is a key transformation for introducing further diversity. While direct oxidation of the 2-methyl group to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) can be challenging and may lead to the degradation of the quinoline ring, alternative methods have been explored for related compounds. youtube.com For instance, the oxidation of 4-chloro-6-fluoro-2-methylquinoline (B103436) with reagents like 3-chloroperbenzoic acid has been shown to yield the corresponding 2-(chloromethyl) derivative, which can be a precursor to further oxidized products. nih.gov Another approach involves a multi-step sequence, such as halogenation of the methyl group followed by hydrolysis, to achieve the desired carboxylic acid. youtube.com

Table 1: Representative Oxidation Reactions of 2-Methylquinoline (B7769805) Derivatives

| Starting Material | Reagent(s) | Product | Reference |

| 4-chloro-6-fluoro-2-methylquinoline | 3-chloroperbenzoic acid | 4-chloro-2-(chloromethyl)-6-fluoroquinoline | nih.gov |

| 2-methylquinoline | Bromine, followed by hydrolysis | 2-quinolinecarboxylic acid | youtube.com |

The activated 2-methyl group of this compound can participate in Knoevenagel-type condensation reactions with aldehydes to form vinylquinolines. wikipedia.orgsigmaaldrich.com This reaction is a powerful tool for carbon-carbon bond formation. Typically, the reaction is catalyzed by an acid or a base. For example, 2-methylquinolines react with aryl aldehydes in the presence of zinc chloride as a catalyst to produce 2-arylvinylquinolines. nih.govresearchgate.net Microwave-assisted synthesis has also been reported as an efficient method for this transformation. nih.gov The condensation generally proceeds via a 2-methylene-1,2-dihydroquinoline intermediate. rsc.org

Table 2: Examples of Knoevenagel-Type Condensations with 2-Methylquinolines

Reactions Involving the 6-Ethyl Group

The ethyl group at the 6-position of the quinoline ring possesses a benzylic carbon atom, which is a site for potential functionalization. Based on general principles of organic chemistry, this benzylic position can undergo oxidation and halogenation reactions.

Benzylic Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the benzylic methylene (B1212753) group of the ethyl substituent. masterorganicchemistry.comlibretexts.org Depending on the reaction conditions, this can lead to the formation of a ketone (6-acetyl-4-amino-2-methylquinoline) or, with more vigorous oxidation, a carboxylic acid (4-amino-2-methylquinoline-6-carboxylic acid).

Benzylic Halogenation: The benzylic C-H bonds of the ethyl group are also susceptible to free radical halogenation, for instance, using N-bromosuccinimide (NBS) in the presence of a radical initiator, to introduce a bromine atom at the benzylic position. This would yield 4-amino-6-(1-bromoethyl)-2-methylquinoline, a versatile intermediate for further nucleophilic substitution reactions.

Exploration of Molecular Hybrids and Conjugates

The this compound scaffold is a valuable building block for the synthesis of molecular hybrids and conjugates, a strategy often employed in drug discovery to combine different pharmacophores. researchgate.netmdpi.com This approach can lead to compounds with enhanced biological activity or novel mechanisms of action.

Various hybrid molecules have been synthesized based on the 4-aminoquinoline (B48711) core. These include:

Quinoline-triazole conjugates: These are synthesized via 'click' chemistry, linking the quinoline moiety to a triazole ring, and have been investigated for their antiviral properties. nih.gov

4-Aminoquinoline-pyrano[2,3-c]pyrazole hybrids: These have been explored for their potential as antimalarial agents. nih.gov

Quinoline-ferrocene hybrids: The incorporation of an organometallic fragment like ferrocene (B1249389) has been shown to impart significant antimalarial activity. mdpi.com

Quinoline-conjugated ruthenacarboranes: These complex hybrids have been designed as autophagy modulators for potential cancer therapy. nih.gov

The synthesis of these hybrids often involves the functionalization of the amino group at the 4-position or other reactive handles on the quinoline ring to link it to another molecular entity. nih.gov

Table 3: Examples of Molecular Hybrids Based on Aminoquinolines

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons and carbons, as well as their spatial relationships.

A related compound, 4-amino-2-methyl-8-(trifluoromethyl)quinoline, shows proton chemical shift values in the expected regions when analyzed in DMSO-d6.

Table 1: Predicted ¹H NMR Data for 4-Amino-6-ethyl-2-methylquinoline This table is a prediction based on related compounds and general principles of NMR spectroscopy.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic-H | 7.0 - 8.5 | m | - |

| NH₂ | 5.0 - 6.0 | br s | - |

| -CH₂- (ethyl) | 2.7 - 2.9 | q | ~7.5 |

| -CH₃ (methyl at C2) | 2.4 - 2.6 | s | - |

| -CH₃ (ethyl) | 1.2 - 1.4 | t | ~7.5 |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. For the related compound 4-amino-2-methyl-8-(trifluoromethyl)quinoline, the carbon signals have been assigned with the aid of theoretical calculations. For example, the carbon attached to the amino group (C4) and the carbon of the methyl group (C2) are expected to have distinct chemical shifts.

A study on 4-amino-2-methyl-8-(trifluoromethyl)quinoline using B3LYP/cc-pVQZ level of theory assigned the signal at 159.8 ppm to the carbon coordinated to the amino group. researchgate.net Another carbon signal at 160.9 ppm was assigned to the C5 carbon. researchgate.net

Table 2: Predicted ¹³C NMR Data for this compound This table is a prediction based on related compounds and general principles of NMR spectroscopy.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic & Heterocyclic Carbons | 110 - 160 |

| -CH₂- (ethyl) | 25 - 35 |

| -CH₃ (methyl at C2) | 20 - 30 |

| -CH₃ (ethyl) | 10 - 20 |

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, confirming the connection between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons in the quinoline (B57606) ring and the ethyl and methyl substituents.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds), which is crucial for piecing together the entire molecular structure. For example, HMBC could show correlations between the protons of the ethyl group and the carbons of the quinoline ring, confirming its position at C6.

While specific 2D NMR data for this compound was not found, these techniques are standard in the structural elucidation of novel compounds.

Variable-temperature (VT) NMR studies can provide insights into the dynamic processes within a molecule, such as the rotation around single bonds. For this compound, VT-NMR could be used to study the rotational barrier of the ethyl group. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for the different conformers, while at higher temperatures, these signals would coalesce into an averaged signal. This type of analysis can reveal information about the steric and electronic interactions that govern the molecule's preferred conformation.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its various functional groups.

N-H Stretching: The amino group (NH₂) would show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. For the related molecule 4-amino-2-methyl-8-(trifluoromethyl)quinoline, these have been theoretically assigned at 3383 and 3494 cm⁻¹. dergipark.org.tr

C-H Stretching: The aromatic C-H stretching vibrations of the quinoline ring are expected in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching vibrations of the ethyl and methyl groups would appear in the 2850-2960 cm⁻¹ range.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring system typically occur in the 1500-1650 cm⁻¹ region. In a similar compound, 4-amino-2-methyl-8-(trifluoromethyl)quinoline, C=C stretching vibrations were observed at 1569, 1619, and 1638 cm⁻¹ in the IR spectrum. dergipark.org.tr

N-H Bending: The in-plane bending vibration of the amino group is expected around 1600 cm⁻¹. For 4-amino-2-methyl-8-(trifluoromethyl)quinoline, this band was observed at 1592 cm⁻¹ in the IR spectrum and 1594 cm⁻¹ in the Raman spectrum. dergipark.org.tr

C-N Stretching: The C-N stretching vibration is often difficult to assign due to mixing with other vibrations but is generally found in the 1200-1350 cm⁻¹ region.

Table 3: Characteristic Vibrational Frequencies for this compound This table is based on data from related compounds and general vibrational spectroscopy principles.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretching | Amino (NH₂) | 3300 - 3500 |

| Aromatic C-H Stretching | Quinoline Ring | 3000 - 3100 |

| Aliphatic C-H Stretching | Ethyl, Methyl | 2850 - 2960 |

| C=C and C=N Stretching | Quinoline Ring | 1500 - 1650 |

| N-H Bending | Amino (NH₂) | ~1600 |

| C-N Stretching | Amino-Aryl | 1200 - 1350 |

Analysis of Intermolecular Interactions in Solid State

In the solid state, the arrangement of this compound molecules would be governed by a variety of intermolecular forces. The primary amino group is a strong hydrogen bond donor, while the quinoline nitrogen atom acts as a hydrogen bond acceptor. This would likely lead to the formation of N—H···N hydrogen bonds, a common feature in the crystal structures of amino-substituted nitrogen heterocycles. These interactions can result in the formation of dimers, chains, or more complex three-dimensional networks, significantly influencing the compound's physical properties such as melting point and solubility.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of organic compounds. For this compound, both high-resolution mass spectrometry and fragmentation analysis would provide key information.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular weight of this compound. This technique provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. The expected monoisotopic mass of this compound (C₁₂H₁₄N₂) can be calculated and compared with the experimental value obtained from HRMS to confirm the molecular formula.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₄N₂ |

| Monoisotopic Mass | 186.1157 g/mol |

| Molar Mass | 186.25 g/mol |

This data is theoretical and would be confirmed by experimental HRMS.

Fragmentation Pattern Analysis for Structural Confirmation

In a mass spectrometer, this compound would be subjected to ionization and subsequent fragmentation. The analysis of the resulting fragmentation pattern provides a "fingerprint" of the molecule, confirming the connectivity of its atoms. Based on the analysis of related isoquinoline (B145761) alkaloids, the fragmentation of this compound would likely proceed through characteristic pathways.

The molecular ion peak [M]⁺ would be observed, and its fragmentation could involve the loss of small neutral molecules or radicals. For instance, the ethyl group could undergo benzylic cleavage, leading to the loss of a methyl radical (•CH₃) to form a stable cation. The amino group could also influence the fragmentation, potentially through the loss of ammonia (B1221849) (NH₃) or related fragments under certain conditions. The quinoline ring itself is relatively stable, but can undergo characteristic ring cleavages. The interpretation of these fragment ions is crucial for confirming the proposed structure.

X-ray Crystallography

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. A single crystal of this compound would be required for this analysis.

Determination of Solid-State Molecular Geometry and Conformation

By diffracting X-rays off a single crystal, the precise coordinates of each atom in the molecule can be determined. This allows for the accurate measurement of bond lengths, bond angles, and torsion angles. The planarity of the quinoline ring system could be assessed, and the conformation of the ethyl group relative to the ring would be established. This data provides an unambiguous confirmation of the compound's molecular geometry.

Analysis of Supramolecular Assembly: Hydrogen Bonding and π-π Stacking

Beyond the individual molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice, providing insight into the supramolecular assembly. The analysis would detail the specific hydrogen bonding network. For instance, it would confirm the presence of N—H···N hydrogen bonds between the amino group of one molecule and the quinoline nitrogen of another, including precise measurements of the donor-acceptor distances and angles.

The crystallographic data would also allow for a detailed analysis of any π-π stacking interactions. The distance between the centroids of the aromatic rings and the degree of their overlap would be quantified. In some related structures, the presence of substituents can lead to the absence of direct π-π stacking, with other interactions like C—H···π bonds becoming more significant in the crystal packing. The comprehensive picture of these intermolecular forces provided by X-ray crystallography is essential for understanding the solid-state properties of this compound.

Computational and Theoretical Investigations of 4 Amino 6 Ethyl 2 Methylquinoline

Quantum Chemical Calculations for Electronic Structure and Geometry

No specific data found for 4-Amino-6-ethyl-2-methylquinoline.

No specific data found for this compound.

No specific data found for this compound.

Spectroscopic Property Prediction and Simulation

No specific data found for this compound.

No specific data found for this compound.

Molecular Orbital and Reactivity Descriptors

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Spatial Distributions)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the molecule's chemical stability and reactivity. A smaller energy gap generally implies higher reactivity.

For this compound, FMO analysis would reveal the spatial distribution of the HOMO and LUMO. The HOMO is expected to be localized on the more electron-rich parts of the molecule, such as the amino group and the quinoline (B57606) ring, while the LUMO would be distributed over the electron-deficient regions.

In a study on a highly functionalized tetrahydropyridine (B1245486), the HOMO-LUMO energy gap was calculated to be 4.22 eV, providing information about its kinetic stability. nih.gov For ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, the HOMO and LUMO energies were also computed to understand its electronic behavior. materialsciencejournal.org

Table 2: Illustrative FMO Data for a Related Compound

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Highly functionalized tetrahydropyridine | Not specified | Not specified | 4.22 |

| Data sourced from a study on a tetrahydropyridine derivative for illustrative purposes. nih.gov |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density within a molecule. It provides a detailed picture of the bonding interactions, including charge transfer and hyperconjugative interactions between donor (occupied) and acceptor (unoccupied) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

For this compound, NBO analysis would help in understanding the intramolecular charge transfer and the stabilization arising from electron delocalization. For example, it could quantify the interaction between the lone pair of the amino group nitrogen and the antibonding orbitals of the quinoline ring.

A study on a functionalized tetrahydropyridine employed NBO analysis to investigate donor-acceptor interactions, which provided insights into the molecule's stability and electronic structure. nih.gov

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is typically colored to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

For this compound, the MEP surface would likely show a negative potential around the nitrogen atom of the amino group and the quinoline ring nitrogen, indicating these as potential sites for electrophilic attack. The hydrogen atoms of the amino group would likely exhibit a positive potential, making them susceptible to nucleophilic attack.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Development of Molecular Descriptors for Quinoline Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. These studies rely on the calculation of various molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule.

For a class of compounds like quinoline analogues, a QSAR study would involve calculating a wide range of descriptors, including:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Connectivity indices that describe the branching of the molecular skeleton.

Geometrical descriptors: Molecular surface area, volume, etc.

Quantum-chemical descriptors: HOMO and LUMO energies, dipole moment, charges on atoms, etc.

These descriptors are then used to build a mathematical model that can predict the activity or property of new, unsynthesized compounds. Such models are invaluable in drug discovery and materials science for designing new molecules with desired characteristics.

Correlation of Calculated Descriptors with Observed Biological Phenomena

The establishment of a quantitative structure-activity relationship (QSAR) is a cornerstone in modern medicinal chemistry, enabling the correlation of physicochemical properties of a compound with its biological activity. For quinoline derivatives, including structures analogous to this compound, computational studies have successfully identified key molecular descriptors that influence their biological effects, such as antimalarial, anti-inflammatory, and antiproliferative activities.

Through methods like Density Functional Theory (DFT), researchers can calculate a variety of electronic and structural descriptors. These descriptors, which include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and molecular volume, provide insights into the reactivity, stability, and intermolecular interactions of the molecules.

For instance, in studies of 4-aminoquinoline (B48711) derivatives, a strong correlation has been found between certain descriptors and antimalarial activity. nih.gov The presence of nitrogen and oxygen atoms at specific topological distances has been shown to be a significant factor. nih.gov Similarly, in investigations of 5,8-quinolinequinone derivatives, molecular descriptors such as electronegativity, molecular volume, and frontier molecular orbital energies have been used to derive QSAR models for anti-proliferative and anti-inflammatory activities. dergipark.org.tr A smaller volume of the quinone ring, influenced by an amino group at the 6-position, was noted in one of the analyzed compounds. dergipark.org.tr

The following table summarizes key descriptors and their observed correlation with biological phenomena in studies of related quinoline compounds.

| Calculated Descriptor | Potential Biological Correlation (based on analogous compounds) | Rationale |

| HOMO Energy | Higher HOMO energy can correlate with increased activity. | Indicates a greater ability to donate electrons, which can be crucial for interacting with biological targets. |

| LUMO Energy | Lower LUMO energy may enhance biological activity. | Suggests a greater ability to accept electrons, facilitating interactions with electron-rich sites in receptors. |

| HOMO-LUMO Gap | A smaller energy gap is often associated with higher reactivity and potentially greater biological activity. | A smaller gap implies that the molecule can be more easily excited, which can be a factor in its mechanism of action. |

| Dipole Moment | Can influence solubility and the ability to cross cell membranes. | Affects how the molecule interacts with polar and non-polar environments in the body. |

| Molecular Volume | Can impact how well the molecule fits into the binding site of a target protein. | Steric hindrance or a good fit can determine the strength of the interaction with a biological receptor. |

| Electronegativity | Found to be a well-correlated parameter for both electronic and thermochemical properties. dergipark.org.tr | Influences the electronic interactions between the drug and its target. |

These correlations, established through statistical methods like multiple linear regression, form the basis of robust QSAR models. These models are not only descriptive but also possess predictive power.

Predictive Modeling for Derivative Design

The true utility of QSAR models lies in their application to predictive modeling for the rational design of new, more potent, and selective derivatives. Once a statistically significant correlation between molecular descriptors and biological activity is established, these models can be used to predict the activity of novel, yet-to-be-synthesized compounds. This in silico screening process significantly narrows down the number of candidate molecules for synthesis and experimental testing, thereby saving time and resources.

For example, a QSAR model developed for a series of antimalarial 4-aminoquinolines can be used to suggest modifications to the quinoline scaffold that are likely to enhance activity. nih.govresearchgate.net If a model indicates that increased electron-donating character at a particular position enhances activity, medicinal chemists can design derivatives with appropriate substituents to achieve this.

The process typically involves:

Generation of a virtual library of derivatives: Based on the lead compound, in this case, this compound, a series of virtual derivatives are created by modifying substituents at various positions.

Calculation of molecular descriptors: For each virtual derivative, the same set of descriptors used to build the QSAR model is calculated.

Prediction of biological activity: The QSAR equation is then used to predict the biological activity of each derivative.

Selection of promising candidates: Derivatives with the highest predicted activity and favorable drug-like properties are selected for synthesis and subsequent in vitro and in vivo testing.

Molecular docking simulations often complement QSAR studies by providing a visual and energetic representation of how the designed derivatives might bind to their biological target, such as an enzyme or receptor. mdpi.com This dual approach of QSAR and docking strengthens the rationale for selecting specific derivatives for synthesis.

The following table illustrates how predictive modeling can guide the design of derivatives based on a hypothetical QSAR model for a class of quinoline compounds.

| Proposed Modification | Rationale from Predictive Model | Predicted Outcome |

| Introduction of a hydroxyl group on the ethyl substituent at C6 | The model suggests that increased polarity in this region could enhance interaction with the target. | Improved binding affinity and biological activity. |

| Replacement of the methyl group at C2 with a trifluoromethyl group | The model indicates that a strong electron-withdrawing group at this position may increase potency. | Enhanced biological activity. |

| Addition of a basic side chain to the amino group at C4 | The model, in line with known antimalarial quinolines, predicts that a basic side chain is crucial for activity against certain targets. | Increased potency and altered pharmacokinetic properties. |

| Substitution at C5 or C8 | Analysis of the electrostatic potential map suggests these positions are available for modification to improve selectivity. | Potentially improved selectivity for the target enzyme over off-targets. |

Through these computational and theoretical investigations, the design of new derivatives of this compound can be approached in a more targeted and efficient manner, accelerating the discovery of new therapeutic agents.

Biological and Mechanistic Investigations Pre Clinical Academic Focus

Molecular Mechanism of Action Studies

Comprehensive searches of scientific literature did not yield specific studies detailing the molecular mechanisms of action for 4-Amino-6-ethyl-2-methylquinoline. The research landscape for the broader class of quinoline (B57606) derivatives is active, with various analogues being investigated for diverse biological activities. nih.govnih.gov However, the specific ethyl and methyl substitutions on the 4-aminoquinoline (B48711) core of the target compound define its unique chemical properties, and dedicated research into its molecular interactions appears to be unpublished.

Enzyme Inhibition Profiles and Kinetics

No specific enzyme inhibition profiles or kinetic data for this compound are available in the current scientific literature. While related 4-aminoquinoline structures have been evaluated as inhibitors of various enzymes, such as receptor-interacting protein kinase 2 (RIPK2) and PI3K/mTOR, these findings cannot be directly extrapolated to the compound . nih.govnih.gov

Receptor Binding Affinity and Functional Activity

There is no published evidence of this compound being investigated for its binding affinity or functional activity at G protein-coupled receptors like GPR35 or the Nociceptin Opioid Peptide (NOP) receptor.

It is noteworthy that a structurally distinct and more complex molecule, N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl)benzamide, has been identified as a NOP receptor antagonist. nih.gov This compound contains a 4-amino-2-methylquinoline moiety, but the ethyl group is part of a larger substituent attached via an amide linkage, making its pharmacological profile different from the much simpler this compound.

Interactions with Nucleic Acids (e.g., DNA Intercalation)

Specific studies on the interaction of this compound with nucleic acids, such as DNA intercalation, have not been found. The 4-aminoquinoline scaffold is known to be a DNA intercalating pharmacophore, a property famously associated with the antimalarial drug chloroquine (B1663885). nih.govias.ac.in However, without experimental data, it is unknown whether this compound shares this characteristic or what its binding affinity would be.

Modulation of Cellular Signaling Pathways

No preclinical studies were identified that investigate the effects of this compound on cellular signaling pathways such as those involving Histone Deacetylase (HDAC) inhibition or Nuclear Factor of Activated T-cells (NFAT) for HIV latency. Research in these areas has been conducted on other quinoline derivatives, but not on this specific compound. nih.gov

In Vitro Biological Activity Assessments (Cell-Based and Biochemical Assays)

Antiproliferative Activity in Cancer Cell Lines and Cellular Cytotoxicity

There is no published data detailing the antiproliferative or cytotoxic effects of this compound in any cancer cell lines. The anticancer potential of the 4-aminoquinoline class of compounds is an active area of research, with numerous derivatives being synthesized and tested for cytotoxicity against various human cancer cells. nih.govnih.gov However, this compound has not been featured in these publicly available screening results.

Antimicrobial Spectrum and Efficacy against Pathogens

While research specifically detailing the broad antimicrobial spectrum of this compound is not extensively available in the provided search results, the broader class of quinoline derivatives has established a significant history of antimicrobial activity. Quinolines are recognized for their wide range of biological activities, including antibacterial and antifungal properties. mdpi.comrsc.org For instance, various quinoline derivatives have been synthesized and evaluated for their efficacy against different microbial strains. mdpi.com The core quinoline structure is a key pharmacophore in many synthetic compounds with demonstrated biological activities. ktu.edu

Antimalarial Mechanisms: Hematin (B1673048) Association and Hemozoin Inhibition

The primary antimalarial mechanism of 4-aminoquinolines, the class to which this compound belongs, involves the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum. nih.govhilarispublisher.com During its life cycle within human red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an insoluble, non-toxic crystal called hemozoin. hilarispublisher.comnih.gov

4-aminoquinoline derivatives intervene in this critical process. taylorandfrancis.com They are believed to accumulate in the parasite's acidic food vacuole. nih.gov Within this vacuole, these compounds, through π-π stacking interactions between their quinoline ring and the porphyrin system of heme, form a complex with hematin (the oxidized form of heme). nih.govtaylorandfrancis.com This complex formation prevents the polymerization of heme into hemozoin. nih.govhilarispublisher.comnih.govresearchgate.net The resulting buildup of free heme leads to oxidative stress and membrane damage, ultimately causing the death of the parasite. nih.govtaylorandfrancis.com The inhibition of hemozoin formation is a key mechanism of action for the antimalarial activity of this class of compounds. nih.govnih.govresearchgate.net

Antiviral Activity (e.g., HIV-1 Integrase, HIV-1 Latency Reversal)

Quinolone derivatives have demonstrated a wide range of antiviral activities against various viruses, including Human Immunodeficiency Virus (HIV). mdpi.comnih.gov

HIV-1 Integrase Inhibition: HIV-1 integrase is a crucial enzyme for viral replication, as it facilitates the integration of the viral DNA into the host cell's genome. nih.gov This process is a key target for antiretroviral drugs known as integrase strand transfer inhibitors (INSTIs). nih.govnih.gov These inhibitors function by chelating the essential Mg2+ ions in the enzyme's active site, thereby blocking its strand transfer activity. nih.govnih.gov While specific studies on this compound's direct inhibition of HIV-1 integrase are not detailed in the provided results, the broader quinoline scaffold is a component of some compounds investigated for this purpose. nih.gov

HIV-1 Latency Reversal: A significant challenge in eradicating HIV is the virus's ability to remain dormant in a latent state within host cells, forming viral reservoirs. nih.gov The "shock and kill" strategy aims to reactivate this latent virus using latency-reversing agents (LRAs), making the infected cells visible to the immune system for elimination. nih.gov Various compounds are being explored for their ability to reverse HIV latency. nih.govnih.gov Although direct evidence for this compound as an LRA is not present, the general class of quinolines has been investigated for a range of antiviral properties. mdpi.com

Antioxidant and Free Radical Scavenging Capabilities

The quinoline scaffold is present in numerous synthetic compounds that exhibit a broad array of biological activities, including antioxidant properties. rsc.orgktu.edu Oxidative stress, resulting from an imbalance of reactive oxygen species, is implicated in various diseases. ktu.edu Antioxidants can mitigate this by neutralizing free radicals. ktu.edu

Studies on related quinoline derivatives have demonstrated their potential as antioxidants. For example, the synthesis of 4-amino-5-(2-((2-methylquinolin-6-yl)amino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione highlighted the antioxidant potential of quinoline-containing compounds. ktu.edu Similarly, novel 8-amino-quinoline derivatives combined with natural antioxidant acids have been synthesized and shown to possess radical-scavenging properties, indicating the importance of the chemical structure for antioxidant potential. nih.gov

Photosynthesis Inhibition Studies

Information specifically detailing the photosynthesis inhibition studies of this compound is not available in the provided search results.

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship Studies

The biological activity of quinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring.

Influence of C-2 Methyl, C-4 Amino, and C-6 Ethyl Substituents on Biological Activity

C-2 Methyl Group: The presence of a methyl group at the C-2 position of the quinoline ring can influence the biological activity of the compound. While specific data for this compound is limited, studies on other quinoline derivatives suggest that modifications at this position can be critical for activity. For instance, in the context of antiviral activity against Dengue virus, certain 2-substitutions were found to be crucial for the observed antiviral effect, while others were inactive. mdpi.com In some anticancer studies, compounds with a methyl substitution at C-5 showed more potent activity than those with a C-6 substitution. biointerfaceresearch.com

C-4 Amino Group: The 4-amino group is a critical pharmacophore for the antimalarial activity of 4-aminoquinolines. nih.govyoutube.com This group is essential for the accumulation of the drug in the parasite's food vacuole and for its interaction with heme. nih.gov The basicity of the amino group and its side chain plays a crucial role in the pH trapping mechanism within the acidic food vacuole. nih.govresearchgate.net The terminal amino group, in particular, has been identified as essential for this accumulation. Structure-activity relationship studies have consistently highlighted the importance of the 4-aminoquinoline nucleus for antimalarial efficacy. hilarispublisher.com Furthermore, the 4-amino group is also a common feature in quinoline-based compounds investigated for anticancer activity. biointerfaceresearch.comnih.gov

Impact of Conformational Flexibility on Receptor Binding and Efficacy

The interaction between a ligand and its biological receptor is a highly specific, three-dimensional process fundamentally governed by the molecule's shape and flexibility. For a molecule like this compound, its efficacy is directly tied to its ability to adopt a specific conformation—or spatial arrangement of its atoms—that is complementary to the binding site of its target receptor.

While direct conformational analysis of this compound is not extensively published, the principles can be inferred from studies on the broader 4-aminoquinoline class. Research on related compounds demonstrates that even minor changes to the substitution pattern on the quinoline ring can alter biological activity, not just by changing electronic properties, but by imposing steric constraints that favor a particular active conformation. The ethyl group at C-6 and the methyl group at C-2 can influence the positioning of the molecule within a binding site, potentially restricting rotation and locking the molecule into a more favorable, higher-affinity binding mode.

The impact of substitution on the quinoline ring is evident in the antimalarial activity of related compounds, where different substituents dramatically alter efficacy against drug-sensitive and drug-resistant strains of P. falciparum.

Table 1: Impact of Quinoline Ring Substitution on Antimalarial Activity This interactive table showcases EC50 values for various 4-aminoquinoline analogues against chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum, illustrating the critical role of the substitution pattern.

| Quinoline Ring Substitution | EC50 on 3D7 (nM) ucsf.edu | EC50 on W2 (nM) ucsf.edu |

| 6-Methyl | 18.6 | 28.5 |

| 7-Methyl | 11.2 | 19.4 |

| 8-Methyl | 15.6 | 22.3 |

| 6-Methoxy | 13.9 | 24.5 |

| 7-Chloro (as in Chloroquine) | 9.8 | 113.0 |

| 6,7-Dimethyl | 13.0 | 22.2 |

| 7-Chloro-6-methyl | 13.3 | 73.1 |

Role of Lipophilicity and Electronic Properties in Biological Uptake and Interaction

The biological activity of a compound is not only dependent on its ability to bind to a receptor but also on its capacity to reach that receptor. This involves traversing biological barriers, such as cell membranes, a process heavily influenced by the molecule's physicochemical properties, primarily its lipophilicity and electronic character.

Lipophilicity , often quantified by the partition coefficient (LogP), describes a compound's affinity for a lipid-like environment compared to an aqueous one. For this compound to exert its effects, it must possess a balanced lipophilicity. If it is too hydrophilic (low LogP), it may struggle to cross lipid cell membranes to reach intracellular targets. Conversely, if it is excessively lipophilic (high LogP), it may become trapped in membranes, exhibit poor aqueous solubility, or be rapidly metabolized. The ethyl group at position 6 and the methyl group at position 2 are alkyl groups that increase the lipophilicity of the molecule compared to an unsubstituted 4-aminoquinoline, enhancing its ability to partition into lipid bilayers. Studies on other 4-aminoquinolines have shown that lipophilicity can correlate with antimalarial activity, although the relationship is complex; in some series, less lipophilic compounds were found to be more potent, highlighting the need for a precisely optimized balance. nih.gov

Electronic properties dictate the nature of the interactions between the molecule and its biological target. The quinoline ring is an electron-deficient aromatic system, making it capable of engaging in π-π stacking interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine) in a receptor binding site. The substituents dramatically modulate the electronic nature of this ring:

4-Amino Group: This is a powerful electron-donating group that increases the electron density of the quinoline system. Its nitrogen atom acts as a key hydrogen bond donor, a critical interaction for the biological activity of many quinoline drugs. nih.gov

2-Methyl and 6-Ethyl Groups: These alkyl groups are weakly electron-donating through an inductive effect. They subtly alter the electron distribution across the quinoline ring, which can fine-tune the strength of stacking interactions and the basicity (pKa) of the nitrogen atoms, thereby influencing the strength of hydrogen bonds at physiological pH.

In a patent listing this compound as a potential bone modulator, its inclusion alongside other substituted 4-aminoquinolines suggests its specific electronic and lipophilic profile is suitable for activity as an autophagy pathway inhibitor. google.com The interplay of these properties is crucial for both reaching the target (uptake) and binding effectively (interaction).

Table 2: Physicochemical Properties and Potency of 4-Aminoquinoline Analogues This interactive table presents calculated properties and biological data for related 4-aminoquinoline compounds, demonstrating the relationship between structure, physicochemical properties, and antimalarial potency.

| Compound Structure | Calculated LogD (pH 7.4) nih.gov | H-Bond Donors nih.gov | H-Bond Acceptors nih.gov | IC50 vs. W2 strain (nM) nih.gov |

| Analogue 1 (CQ-like) | 4.3 | 1 | 3 | 17.3 |

| Analogue 2 | 4.9 | 2 | 4 | 5.6 |

| Analogue 3 | 4.0 | 2 | 4 | 22.5 |

| Analogue 4 | 4.4 | 2 | 4 | 28.5 |

| Chloroquine (CQ) | 4.6 | 1 | 3 | 382.0 |

Lack of Publicly Available Research Hinders Comprehensive Analysis of this compound in Material Science

Despite its availability from chemical suppliers, a comprehensive review of scientific literature and patent databases reveals a significant scarcity of published research on the specific applications of the chemical compound This compound (CAS No. 948293-17-2). This absence of dedicated studies prevents a thorough and scientifically detailed analysis of its role in non-clinical applications and material science, as requested.

While the broader class of quinoline derivatives has been extensively studied, specific data for the 6-ethyl substituted variant is not publicly available. This includes its use as a precursor in the synthesis of complex heterocyclic systems, its role as an intermediate in multi-step chemical syntheses, and its specific optoelectronic or semiconductor properties. Furthermore, there is no documented evidence of its application in the development of dyes, pigments, or fluorescent tags.

The closest relevant research identified involves a more complex derivative, 2-amino-6-ethyl-5-oxo-4-(...)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile . A study on this compound explored its dielectric properties, suggesting the potential for the foundational 6-ethylquinoline (B35026) scaffold to be incorporated into materials with specific electronic characteristics. However, these findings are not directly transferable to the simpler this compound molecule.

Due to this lack of specific data, it is not possible to provide a detailed and scientifically accurate article on the non-clinical applications and material science contributions of this compound at this time. Further research and publication in peer-reviewed journals would be necessary to elucidate the specific properties and potential uses of this particular compound.

Non Clinical Applications and Contributions to Material Science

Chemo-sensing and Analytical Reagent Development

The development of sensitive and selective analytical methods is crucial in environmental monitoring, clinical diagnostics, and quality control. The 4-aminoquinoline (B48711) scaffold has proven to be a valuable platform in this domain, particularly in the design of fluorescent sensors and derivatizing agents for analytical separations.

Although no specific fluorescent sensors for metal ion detection based on 4-Amino-6-ethyl-2-methylquinoline are documented, the general class of quinoline-based compounds is widely used for this purpose. nih.govrsc.orgresearchgate.net Fluorescent sensors, or chemosensors, are molecules that signal the presence of a specific analyte, such as a metal ion, through a change in their fluorescence properties (e.g., intensity or wavelength). nih.gov

A typical fluorescent sensor consists of two main components: a fluorophore (the light-emitting unit) and a receptor (the analyte-binding unit). nih.gov In quinoline-based sensors, the quinoline (B57606) ring often serves as the fluorophore. The amino group and other substituents can be part of the receptor site or can be used to link the quinoline fluorophore to a more specific metal-binding ligand (chelator). rsc.org

The mechanism of detection often relies on processes like Photoinduced Electron Transfer (PET) or Förster Resonance Energy Transfer (FRET). nih.govresearchgate.net In a PET sensor, the binding of a metal ion to the receptor can inhibit or enhance the transfer of an electron to the excited fluorophore, thereby "switching on" or "switching off" the fluorescence. nih.gov For example, 8-aminoquinoline (B160924) derivatives have been shown to act as PET sensors for transition metal ions like Ni(II) and Cu(II). rsc.org The design of these sensors can be highly specific, allowing for the detection of particular metal ions even in complex mixtures. frontiersin.orgnih.gov

Table 2: Examples of Quinoline-Based Fluorescent Metal Ion Sensors

| Sensor Base | Target Ion(s) | Sensing Mechanism | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline | Zn²⁺, Al³⁺, Hg²⁺ | Chelation-Enhanced Fluorescence (CHEF) | researchgate.netresearchgate.net |

| 8-Aminoquinoline | Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺ | Photoinduced Electron Transfer (PET) | rsc.orgnottingham.ac.uk |

This table presents general examples from the literature and does not include the specific compound this compound.

In analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), derivatization is a common strategy to improve the detection and separation of analytes. ddtjournal.comnih.gov While this compound itself is not reported as a derivatizing agent, structurally related 4-aminoquinolines are key components of some commercial derivatization reagents.

The primary goal of derivatization is to attach a chemical tag to the analyte molecules to enhance their detectability. For fluorescence-based HPLC, a highly fluorescent tag is used. For mass spectrometry, a tag is used to improve ionization efficiency and control fragmentation, leading to higher sensitivity. ddtjournal.comnih.gov

A prominent example is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), the active component of the AccQ•Tag™ reagent. This reagent is widely used for the analysis of amino acids and other primary and secondary amines. acs.org The 6-aminoquinoline (B144246) part of the molecule serves as the fluorescent tag. The reagent reacts with the amino group of the analyte to form a stable, highly fluorescent derivative that can be easily detected. acs.org In mass spectrometry, these aminoquinoline-tagged derivatives are advantageous because they tend to produce a common, predictable fragment ion (corresponding to the aminoquinoline tag itself), which is useful for identifying and quantifying a wide range of amines in a complex sample using techniques like Multiple Reaction Monitoring (MRM). acs.org

Table 3: Characteristics of Aminoquinoline-Based Derivatizing Agents

| Reagent Name | Target Analytes | Analytical Technique | Principle of Enhancement |

|---|---|---|---|

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Primary and Secondary Amines (e.g., Amino Acids) | HPLC with Fluorescence Detection, LC-MS/MS | Attaches a highly fluorescent and easily ionizable aminoquinoline tag. acs.org |

This table illustrates the function of related derivatizing agents.

Future Research Directions and Perspectives for 4 Amino 6 Ethyl 2 Methylquinoline

The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry and materials science, valued for its versatile therapeutic properties and applicability in developing novel functional materials. rsc.orgnumberanalytics.com The compound 4-Amino-6-ethyl-2-methylquinoline, a specific derivative, represents a promising frontier for further scientific exploration. Future research is poised to unlock its full potential through innovative synthetic methods, advanced analytical techniques, and the integration of cutting-edge computational tools. This article explores the prospective research avenues that could define the future of this intriguing molecule.

Q & A

Q. What are the optimal synthetic routes for 4-amino-6-ethyl-2-methylquinoline, and how can purity be validated?

Methodological Answer:

- Synthetic Routes :

- Quinoline Core Formation : Start with Skraup or Doebner-von Miller synthesis to construct the quinoline backbone. Ethyl and methyl substituents can be introduced via Friedel-Crafts alkylation or nucleophilic substitution .

- Amino Functionalization : Use nitration followed by catalytic hydrogenation (e.g., H₂/Pd-C) to install the amino group at the 4-position. Monitor regioselectivity using TLC or HPLC .

- Purity Validation :

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- Crystallography :

Q. How can researchers screen the biological activity of this compound derivatives?

Methodological Answer:

- In Vitro Assays :

- Data Interpretation :

Advanced Research Questions

Q. How can density-functional theory (DFT) predict electronic properties of this compound?

Methodological Answer:

Q. How to resolve contradictory data in literature regarding substituent effects on bioactivity?

Methodological Answer:

Q. What strategies enable late-stage diversification of this compound for SAR studies?

Methodological Answer:

- Functionalization Techniques :

- Example : Diversify the 8-position via Buchwald-Hartwig amination to explore anticancer activity .

Key Methodological Recommendations

- Experimental Design : Use PICO framework to define populations (e.g., bacterial strains), interventions (derivatives), and outcomes (MIC values) .

- Crystallographic Challenges : Address twinning in SHELXL by refining Flack parameter (e.g., 0.86:0.14 domain ratio in ) .

- Ethical Compliance : Ensure all biological assays comply with institutional biosafety protocols (e.g., BSL-2 for pathogenic strains) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.